REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][C:3]([C:6]2[C:7]([CH3:20])=[C:8]([CH:13]=[CH:14][C:15]=2[S:16]([CH3:19])(=[O:18])=[O:17])[C:9]([O:11]C)=[O:10])=[N:2]1.[OH-].[Na+]>C(O)C>[O:1]1[CH2:5][CH2:4][C:3]([C:6]2[C:7]([CH3:20])=[C:8]([CH:13]=[CH:14][C:15]=2[S:16]([CH3:19])(=[O:18])=[O:17])[C:9]([OH:11])=[O:10])=[N:2]1 |f:1.2|
|
Name
|
methyl 3-(4,5-dihydroisoxazol-3-yl)-4-methylsulfonyl-2-methylbenzoate
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O1N=C(CC1)C=1C(=C(C(=O)OC)C=CC1S(=O)(=O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Ethanol was distilled out under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with a saturated sodium chloride solution, and dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled out under reduced pressure
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
O1N=C(CC1)C=1C(=C(C(=O)O)C=CC1S(=O)(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |